molecular formula CH6N+ B1206745 Methylammonium

Methylammonium

Cat. No.: B1206745
M. Wt: 32.065 g/mol
InChI Key: BAVYZALUXZFZLV-UHFFFAOYSA-O
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Description

Methylammonium is the conjugate acid of methylamine;  major species at pH 7.3. It has a role as a human metabolite. It is a conjugate acid of a methylamine.

Scientific Research Applications

Solar Energy Applications

Methylammonium Lead Halide Perovskites

This compound lead halides, such as this compound lead iodide (MAPbI₃), have emerged as promising materials for solar cell technology due to their unique properties:

  • High Absorption Coefficients : These materials exhibit high absorption coefficients, making them efficient at converting sunlight into electricity.
  • Variable Band Gaps : The tunability of band gaps allows for optimization in different solar cell configurations.
  • Solution-Processable Synthesis : This technique enables low-cost production methods, enhancing scalability for commercial applications.

Performance Metrics

Perovskite TypeThickness (nm)Power Conversion Efficiency (%)
MAPbI₃25013.66
MAPbBr₃5006.87
MAPbCl₃5004.98

The study indicates that MAPbI₃ is the most effective candidate for solar cells due to its superior efficiency and structural properties .

Optoelectronic Devices

Photodetectors and Light Emitting Diodes

This compound-based perovskites are also utilized in photodetectors and light-emitting diodes (LEDs). Their ability to emit light efficiently and respond to light makes them suitable for these applications.

  • Photodetectors : The use of this compound lead bromide (MAPbBr₃) has shown promise in detecting light with high sensitivity and rapid response times.
  • Light Emitting Diodes : this compound perovskites can be engineered to emit specific wavelengths, making them versatile for various lighting applications.

Case Study: this compound Lead Bromide

Research demonstrates that this compound lead bromide can serve as a photoactive layer in optoelectronic devices, exhibiting favorable electronic properties that enhance device performance .

Health Sciences

Toxicological Studies

While this compound compounds show great potential in energy applications, their health impacts are under investigation. Studies have focused on the toxicity of this compound lead iodide on human cells:

  • Cellular Effects : Exposure to this compound lead iodide resulted in morphological changes in lung adenocarcinoma cells, including increased cell size and mitochondrial activity .
  • Lead Toxicity : The presence of lead raises concerns about environmental and health safety, prompting research into non-toxic alternatives .

Properties

Molecular Formula

CH6N+

Molecular Weight

32.065 g/mol

IUPAC Name

methylazanium

InChI

InChI=1S/CH5N/c1-2/h2H2,1H3/p+1

InChI Key

BAVYZALUXZFZLV-UHFFFAOYSA-O

SMILES

C[NH3+]

Canonical SMILES

C[NH3+]

Synonyms

aminomethane
methylamine
methylamine bisulfite
methylamine hydride
methylamine hydrobromide
methylamine hydrochloride
methylamine hydrochloride, 14C-labeled
methylamine hydrofluoride
methylamine hydrogen cyanide
methylamine hydroiodide
methylamine ion (1-)
methylamine nitrate
methylamine perchlorate
methylamine sulfate (1:1)
methylamine sulfate (2:1)
methylamine, 13C-labeled
methylamine, 14C-labeled
methylamine, 15N-labeled
methylamine, cesium salt
methylamine, monopotassium salt
methylamine, monosodium salt
methylammonium
methylammonium ion
monomethylamine
monomethylammonium ion

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylammonium
Reactant of Route 2
Methylammonium

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